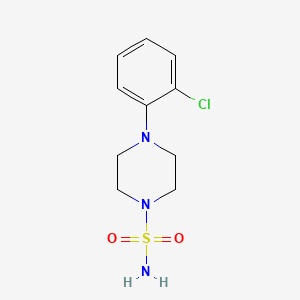![molecular formula C4H5N3O2S B14891651 [1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1,3,4-thiadiazol-2-yl)carbamate is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (1,3,4-thiadiazol-2-yl)carbamate can be synthesized through several synthetic routes. One common method involves the reaction of methyl hydrazinecarbodithioate with hydrazonoyl chloride derivatives in the presence of triethylamine in absolute ethanol . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of methyl (1,3,4-thiadiazol-2-yl)carbamate typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Methyl (1,3,4-thiadiazol-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Industry: Used in the formulation of pesticides and herbicides due to its biological activity.
Mécanisme D'action
The mechanism of action of methyl (1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and disrupt cellular processes in microorganisms and cancer cells. The thiadiazole ring plays a crucial role in binding to the active sites of enzymes, leading to their inhibition and subsequent biological effects .
Comparaison Avec Des Composés Similaires
Methyl (1,3,4-thiadiazol-2-yl)carbamate can be compared with other 1,3,4-thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-amine
- 2-Amino-1,3,4-thiadiazole
These compounds share the thiadiazole ring but differ in their substituents, which can significantly affect their chemical and biological properties. Methyl (1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of the carbamate group, which enhances its biological activity and makes it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H5N3O2S |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
methyl N-(1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C4H5N3O2S/c1-9-4(8)6-3-7-5-2-10-3/h2H,1H3,(H,6,7,8) |
Clé InChI |
AASPAXYTLRXWEC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=NN=CS1 |
Solubilité |
>23.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


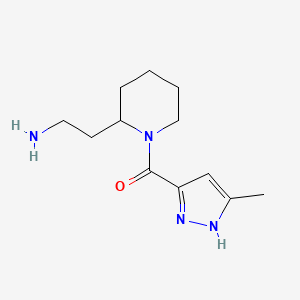

![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
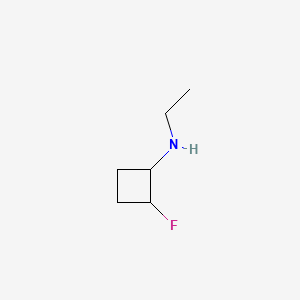
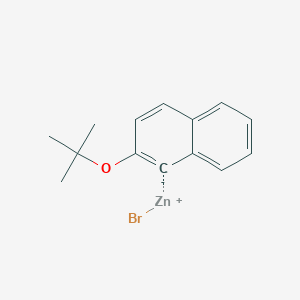
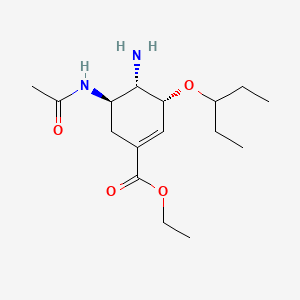
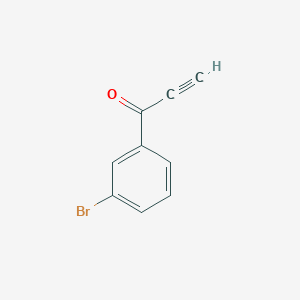
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)

